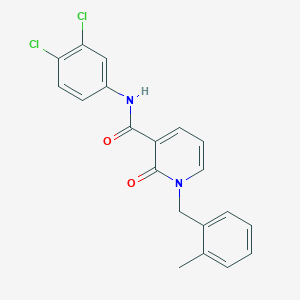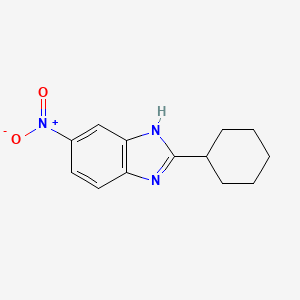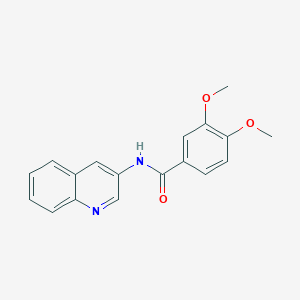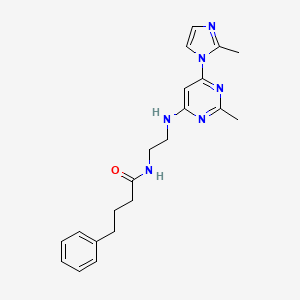
N-(3,4-dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16Cl2N2O2 and its molecular weight is 387.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry
Synthetic Pathways and Structural Analysis : The compound N-(3,4-dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is integral to the synthesis and structural-activity relationship (SAR) studies in medicinal chemistry. For example, Meurer et al. (2005) detailed the synthesis and SAR of related dihydropyridine derivatives as human CB1 inverse agonists, highlighting the importance of such structures in designing potent and selective therapeutic agents. The structural modifications and biological evaluations provided insights into the compound's potential applications in targeting specific receptors within the human body (Meurer et al., 2005).
Chiral Auxiliaries in Asymmetric Synthesis : The compound also finds application as a chiral auxiliary in asymmetric synthesis, which is a critical process in producing enantiomerically pure substances. Belokon’ et al. (2002) discussed the use of halo-substituted derivatives of a similar structure in the asymmetric synthesis of amino acids, demonstrating the compound's utility in enhancing the stereoselectivity of synthetic reactions (Belokon’ et al., 2002).
Advanced Materials and Analytical Applications
Polyamide Synthesis : In the field of materials science, derivatives of dihydropyridine carboxamides serve as monomers in the synthesis of novel polyamides. Choi and Jung (2004) synthesized aromatic polyamides containing imide units derived from similar compounds, showing enhanced thermal stability and solubility, indicating the potential of such structures in developing advanced polymeric materials (Choi & Jung, 2004).
Fluorescence Studies and Molecular Interactions : The fluorescence properties of related carboxamides have been studied to understand molecular interactions and dynamics. Patil et al. (2013) explored the fluorescence quenching of a carboxamide derivative by aniline and carbon tetrachloride in various solvents, providing insights into the photophysical behavior of these compounds and their interactions with other molecules (Patil et al., 2013).
Solvent Effects on Electronic Properties : The electronic properties of carboxamide derivatives, such as absorption and fluorescence spectra, are significantly influenced by the solvent environment. Studies by Patil et al. (2011) on similar compounds elucidated the solvent effect on their optical properties, contributing to a deeper understanding of how solvent polarity affects electronic transitions and dipole moments in such molecules (Patil et al., 2011).
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-13-5-2-3-6-14(13)12-24-10-4-7-16(20(24)26)19(25)23-15-8-9-17(21)18(22)11-15/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLUADTNXDGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4-Bromophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2883830.png)


![5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2883834.png)
![6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2883838.png)





![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2883847.png)
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)
![6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2883850.png)